molecular formula C16H16N2O2 B2398364 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole CAS No. 163192-66-3

2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole

Cat. No. B2398364
CAS RN: 163192-66-3
M. Wt: 268.316
InChI Key: QBMVOTSFZUWIMT-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole” belongs to the benzimidazole class of compounds . Benzimidazoles are heterocyclic aromatic organic compounds, which consist of the fusion of benzene and imidazole . They are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole” were not found, similar compounds have been synthesized using various methods . For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction (SCXRD) . SCXRD provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied . For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were reacted with 2-aminoethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the boiling point of 2,4-Dimethoxybenzylamine is 140 °C at 1 hPa .

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were found to inhibit bacterial RNA polymerase (RNAP) .

Safety and Hazards

Safety data sheets provide information on the hazards of similar compounds . For instance, 2,4-Dimethoxybenzylamine is classified as having acute oral toxicity (Category 4, H302) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

While specific future directions for “2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole” were not found, research on similar compounds continues to be an active area of study . For example, a new compound belonging to the “heterostilbene” derivative was synthesized as an unprecedented side product of the Biginelli reaction .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-4-7-13-14(8-10)18-16(17-13)12-6-5-11(19-2)9-15(12)20-3/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMVOTSFZUWIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877985
Record name 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole

CAS RN

163192-66-3
Record name 2-(2,4-Dimethoxyphenyl)-5-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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